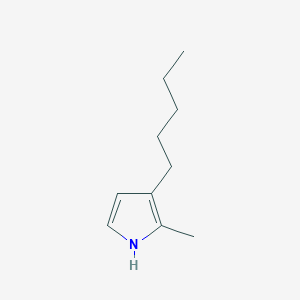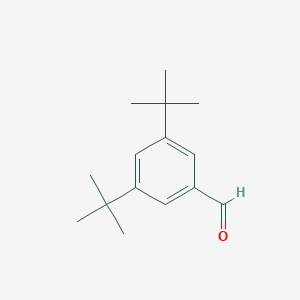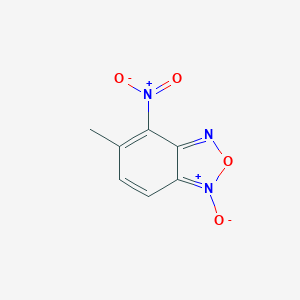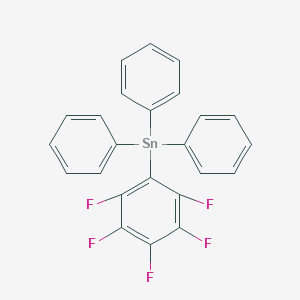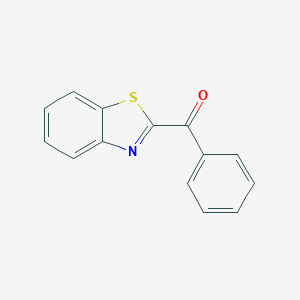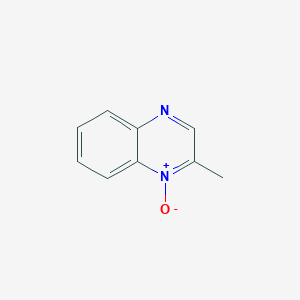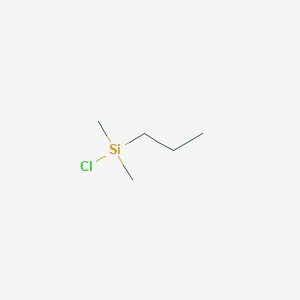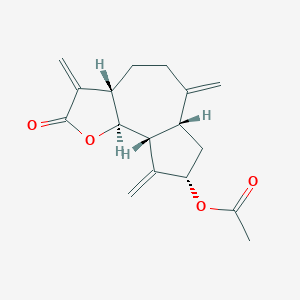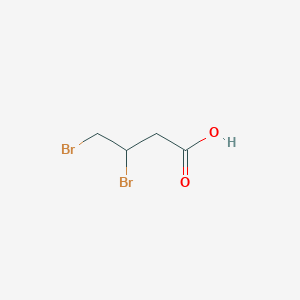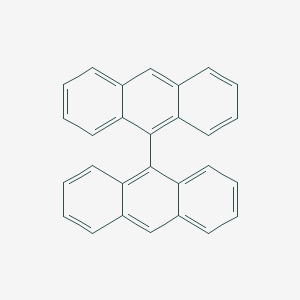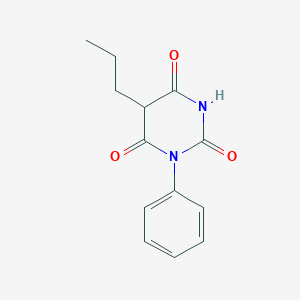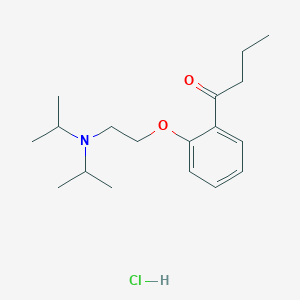![molecular formula C9H14O5 B094334 (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol CAS No. 17073-95-9](/img/structure/B94334.png)
(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol, also known as cyclodextrin, is a cyclic oligosaccharide that is widely used in various scientific research applications. Cyclodextrin is a unique molecule that has a hydrophobic cavity in the center and hydrophilic outer surfaces, which makes it a perfect host for a wide range of guest molecules.
Mecanismo De Acción
The mechanism of action of (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol is based on its ability to form inclusion complexes with guest molecules. Cyclodextrin has a hydrophobic cavity in the center and hydrophilic outer surfaces, which makes it a perfect host for various guest molecules. When a guest molecule enters the hydrophobic cavity, it forms a complex with (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol, which enhances its solubility and stability.
Efectos Bioquímicos Y Fisiológicos
Cyclodextrin has been shown to have various biochemical and physiological effects. It has been reported to reduce cholesterol levels, enhance insulin sensitivity, and improve cognitive function. Cyclodextrin has also been shown to have antioxidant and anti-inflammatory properties, which makes it a potential therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclodextrin has several advantages for lab experiments. It is a safe and biocompatible molecule that can be easily synthesized and modified. Cyclodextrin can also form inclusion complexes with various guest molecules, which enhances their solubility and stability. However, (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol also has some limitations, such as its high cost and limited availability in some regions.
Direcciones Futuras
Cyclodextrin has a vast potential for future research directions. One of the potential areas of research is the development of (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol-based drug delivery systems, which can improve the solubility, stability, and bioavailability of various drugs. Cyclodextrin can also be used as a potential therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease. In addition, (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol can be used to develop new food and cosmetic products with enhanced properties.
Conclusion
In conclusion, (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol is a unique molecule that has a wide range of scientific research applications. It can be synthesized by enzymatic or chemical methods and has a mechanism of action based on its ability to form inclusion complexes with guest molecules. Cyclodextrin has various biochemical and physiological effects and has several advantages and limitations for lab experiments. The future directions for (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol research are vast and promising, which makes it a potential molecule for various fields such as pharmaceuticals, food, and cosmetics.
Métodos De Síntesis
Cyclodextrin can be synthesized by enzymatic or chemical methods. Enzymatic synthesis involves the use of (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol glucanotransferase (CGTase), an enzyme that catalyzes the transfer of glucose units from one molecule to another. Chemical synthesis, on the other hand, involves the use of (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol precursors such as starch and glucose, which are treated with various chemicals to form (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol.
Aplicaciones Científicas De Investigación
Cyclodextrin has a wide range of scientific research applications due to its unique molecular structure. It is commonly used as a solubilizing agent, drug delivery carrier, and chiral selector in various fields such as pharmaceuticals, food, and cosmetics. Cyclodextrin can form inclusion complexes with various guest molecules such as drugs, dyes, and fragrances, which enhances their solubility and stability. In addition, (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol can also be used to separate enantiomers in chiral chromatography.
Propiedades
Número CAS |
17073-95-9 |
|---|---|
Nombre del producto |
(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol |
Fórmula molecular |
C9H14O5 |
Peso molecular |
202.2 g/mol |
Nombre IUPAC |
(1R,2S,6R,7S,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol |
InChI |
InChI=1S/C9H14O5/c1-9(2)13-6-4-3-11-8(12-4)5(10)7(6)14-9/h4-8,10H,3H2,1-2H3/t4-,5+,6+,7-,8-/m1/s1 |
Clave InChI |
IQSQTOWMVAKJTC-DWOUCZDBSA-N |
SMILES isomérico |
CC1(O[C@H]2[C@H]3CO[C@H](O3)[C@H]([C@H]2O1)O)C |
SMILES |
CC1(OC2C3COC(O3)C(C2O1)O)C |
SMILES canónico |
CC1(OC2C3COC(O3)C(C2O1)O)C |
Sinónimos |
1,6-Anhydro-3-O,4-O-isopropylidene-β-D-talopyranose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



